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Compound of Interest

Compound Name: ZK-90055 hydrochloride

Cat. No.: B1649416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ZK-90055 hydrochloride is a β2 adrenergic receptor agonist with potential therapeutic

applications. This document outlines a plausible multi-step synthesis pathway for ZK-90055
hydrochloride, based on established organic chemistry principles and published procedures

for analogous compounds. The protocols provided are intended for research and development

purposes and should be adapted and optimized by qualified personnel.

Proposed Synthesis Pathway
The proposed synthesis of ZK-90055 hydrochloride commences with the commercially

available methyl 4-hydroxy-1H-indole-2-carboxylate. The pathway involves a regioselective

Friedel-Crafts acylation to introduce the side chain precursor at the C5 position, followed by

bromination, reaction with tert-butylamine, and subsequent reduction to yield the final amino

alcohol, which is then converted to its hydrochloride salt.

Methyl 4-hydroxy-1H-indole-2-carboxylate Methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate

1. Chloroacetyl chloride,
AlCl3, Nitrobenzene Methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate

2. tert-Butylamine,
THF Methyl 5-(2-(tert-butylamino)-1-hydroxyethyl)-4-hydroxy-1H-indole-2-carboxylate

(ZK-90055)

3. NaBH4,
Methanol ZK-90055 Hydrochloride4. HCl in Ether
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Caption: Proposed synthesis pathway for ZK-90055 hydrochloride.

Experimental Protocols
Step 1: Synthesis of Methyl 5-(2-chloroacetyl)-4-
hydroxy-1H-indole-2-carboxylate
This step involves the Friedel-Crafts acylation of methyl 4-hydroxy-1H-indole-2-carboxylate.

The hydroxyl group at C4 directs the acylation to the C5 position.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Methyl 4-hydroxy-1H-

indole-2-carboxylate
191.18 10.0 g 52.3

Chloroacetyl chloride 112.94 7.1 g 62.8

Anhydrous Aluminum

Chloride (AlCl₃)
133.34 10.5 g 78.7

Nitrobenzene - 100 mL -

Ice - 500 g -

Concentrated

Hydrochloric Acid

(HCl)

- 50 mL -

Dichloromethane

(DCM)
- 300 mL -

Saturated Sodium

Bicarbonate Solution

(NaHCO₃)

- 100 mL -

Anhydrous Sodium

Sulfate (Na₂SO₄)
- 20 g -
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Procedure:

To a stirred suspension of anhydrous aluminum chloride (10.5 g) in nitrobenzene (100 mL) at

0°C, add chloroacetyl chloride (7.1 g) dropwise.

After 15 minutes, add methyl 4-hydroxy-1H-indole-2-carboxylate (10.0 g) portion-wise,

maintaining the temperature below 5°C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Pour the reaction mixture slowly onto a mixture of crushed ice (500 g) and concentrated HCl

(50 mL).

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), then

with brine (100 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to remove the solvent.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to afford methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-

carboxylate.

Expected Yield: ~60-70%

Step 2: Synthesis of Methyl 5-(2-(tert-
butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate
This step involves the nucleophilic substitution of the chloride with tert-butylamine.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Methyl 5-(2-

chloroacetyl)-4-

hydroxy-1H-indole-2-

carboxylate

267.67 8.0 g 29.9

tert-Butylamine 73.14 6.6 g 89.7

Tetrahydrofuran

(THF), anhydrous
- 150 mL -

Diethyl Ether - 200 mL -

Deionized Water - 100 mL -

Anhydrous Sodium

Sulfate (Na₂SO₄)
- 15 g -

Procedure:

Dissolve methyl 5-(2-chloroacetyl)-4-hydroxy-1H-indole-2-carboxylate (8.0 g) in anhydrous

tetrahydrofuran (150 mL).

Add tert-butylamine (6.6 g) to the solution and stir the mixture at room temperature for 24

hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Once the reaction is complete, remove the solvent under reduced pressure.

Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

The crude product, methyl 5-(2-(tert-butylamino)acetyl)-4-hydroxy-1H-indole-2-carboxylate,

can be used in the next step without further purification if TLC shows a single major product.

Expected Yield: ~80-90%
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Step 3: Synthesis of Methyl 5-(2-(tert-butylamino)-1-
hydroxyethyl)-4-hydroxy-1H-indole-2-carboxylate (ZK-
90055)
This step involves the reduction of the ketone to a secondary alcohol.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Methyl 5-(2-(tert-

butylamino)acetyl)-4-

hydroxy-1H-indole-2-

carboxylate

304.35 7.0 g 23.0

Sodium Borohydride

(NaBH₄)
37.83 1.3 g 34.5

Methanol - 100 mL -

Saturated Ammonium

Chloride Solution

(NH₄Cl)

- 50 mL -

Ethyl Acetate - 200 mL -

Anhydrous Sodium

Sulfate (Na₂SO₄)
- 15 g -

Procedure:

Dissolve the crude product from the previous step (7.0 g) in methanol (100 mL) and cool the

solution to 0°C in an ice bath.

Add sodium borohydride (1.3 g) portion-wise over 30 minutes.

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and

stir for an additional 4 hours.
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Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to give the crude product.

Purify the product by flash chromatography on silica gel (eluent: dichloromethane/methanol

gradient) to obtain pure ZK-90055.

Expected Yield: ~70-80%

Step 4: Preparation of ZK-90055 Hydrochloride
This is the final salt formation step.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Methyl 5-(2-(tert-

butylamino)-1-

hydroxyethyl)-4-

hydroxy-1H-indole-2-

carboxylate

306.37 5.0 g 16.3

Hydrochloric Acid (2M

in Diethyl Ether)
- ~10 mL ~20

Diethyl Ether,

anhydrous
- 50 mL -

Procedure:

Dissolve the purified ZK-90055 (5.0 g) in a minimal amount of anhydrous diethyl ether (50

mL).
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While stirring, add a 2M solution of HCl in diethyl ether dropwise until a precipitate is formed

and the solution becomes acidic (test with pH paper).

Continue stirring for 30 minutes at room temperature.

Collect the precipitate by vacuum filtration.

Wash the solid with cold diethyl ether.

Dry the product under vacuum to yield ZK-90055 hydrochloride as a solid.

Expected Yield: >95%

Data Summary
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Step
Product
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Analytical
Method

1

Methyl 5-(2-

chloroacetyl)-

4-hydroxy-

1H-indole-2-

carboxylate

C₁₂H₁₀ClNO₄ 267.67 60-70
TLC, ¹H

NMR, MS

2

Methyl 5-(2-

(tert-

butylamino)a

cetyl)-4-

hydroxy-1H-

indole-2-

carboxylate

C₁₆H₂₀N₂O₄ 304.35 80-90
TLC, ¹H

NMR, MS

3

Methyl 5-(2-

(tert-

butylamino)-1

-

hydroxyethyl)

-4-hydroxy-

1H-indole-2-

carboxylate

C₁₆H₂₂N₂O₄ 306.37 70-80
TLC, ¹H

NMR, MS

4
ZK-90055

Hydrochloride

C₁₆H₂₃ClN₂O

₄
342.82 >95

Melting Point,

Elemental

Analysis

Experimental Workflow Diagram
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Step 1: Acylation

Step 2: Amination

Step 3: Reduction

Step 4: Salt Formation

Mix AlCl3 and Chloroacetyl Chloride

Add Indole Precursor

React for 12h

Aqueous Workup and Extraction

Column Chromatography

Product 1

Dissolve Product 1 in THF

Add tert-Butylamine

React for 24h

Solvent Removal and Extraction

Product 2

Dissolve Product 2 in Methanol

Add NaBH4 at 0°C

React for 6h

Quench and Extract

Flash Chromatography

ZK-90055 (Free Base)

Dissolve Free Base in Ether

Add HCl in Ether

Precipitation

Filter and Dry

ZK-90055 Hydrochloride

Click to download full resolution via product page

Caption: Detailed experimental workflow for the synthesis of ZK-90055 hydrochloride.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1649416?utm_src=pdf-body-img
https://www.benchchem.com/product/b1649416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer
The synthesis pathway and protocols described herein are proposed based on established

chemical principles and are for informational and research purposes only. These procedures

have not been independently verified. All laboratory work should be conducted by trained

professionals in a suitably equipped facility, with all necessary safety precautions in place. The

user assumes all risk and liability for the use of this information.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of ZK-
90055 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1649416#zk-90055-hydrochloride-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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